molecular formula C31H26N2O4 B11129005 3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-phenyl-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-phenyl-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11129005
M. Wt: 490.5 g/mol
InChI Key: KBCVNPVZTMZKRB-OHYPFYFLSA-N
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Description

3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-PHENYL-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-PHENYL-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, including the formation of intermediate compounds through various organic reactions. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-PHENYL-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium (Pd) for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-PHENYL-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-PHENYL-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-PHENYL-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE apart is its unique combination of functional groups and aromatic rings, which confer specific chemical reactivity and biological activity not found in simpler compounds.

Properties

Molecular Formula

C31H26N2O4

Molecular Weight

490.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-5-phenyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C31H26N2O4/c1-21-7-5-8-22(17-21)20-37-26-14-12-25(13-15-26)29(34)27-28(24-10-3-2-4-11-24)33(31(36)30(27)35)19-23-9-6-16-32-18-23/h2-18,28,34H,19-20H2,1H3/b29-27-

InChI Key

KBCVNPVZTMZKRB-OHYPFYFLSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=CC=C5)/O

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=CC=C5)O

Origin of Product

United States

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